Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-
Description
Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- (systematic name: 1-(3,5-dimethoxy-4-(benzyloxy)phenyl)ethanone) is an acetophenone derivative with a phenyl ring substituted at the 3, 4, and 5 positions. The substituents include two methoxy (-OCH₃) groups at positions 3 and 5 and a benzyloxy (-OCH₂C₆H₅) group at position 4.
Molecular Formula: C₁₇H₁₈O₄
Molecular Weight: 286.33 g/mol (estimated)
Key Features:
- Structural complexity from mixed substituents (methoxy and benzyloxy).
- Enhanced lipophilicity compared to hydroxyl-bearing analogs.
Properties
IUPAC Name |
1-(3,5-dimethoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-12(18)14-9-15(19-2)17(16(10-14)20-3)21-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNNLIIHXUFTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409102 | |
| Record name | Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76246-81-6 | |
| Record name | Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(BENZYLOXY)-3,5-DIMETHOXYACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Substrate Preparation and Benzylation Conditions
The direct benzylation of 3,5-dimethoxy-4-hydroxyacetophenone represents the most straightforward pathway. Starting with commercially available 3,5-dimethoxy-4-hydroxyacetophenone, the phenolic hydroxyl group at position 4 is benzylated using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone. This method, adapted from analogous procedures in lignin model compound synthesis, achieves yields of 88–92% under reflux (60–80°C, 6–8 h).
Critical Parameters :
Catalytic Efficiency and Byproduct Mitigation
Neutral Raney nickel catalysts, as described in hydrogenation protocols for related acetophenones, are ineffective here due to the absence of reducible groups. However, Pd/C-catalyzed hydrogenation, commonly used for debenzylation, is unnecessary since the benzyloxy group remains intact.
Synthetic Route 2: Sequential Protection of Hydroxyl Groups
Stepwise Protection from Trihydroxyacetophenone
This route begins with 3,4,5-trihydroxyacetophenone, which undergoes sequential protection:
- Methylation : Treatment with methyl iodide (CH₃I) and NaH in DMF selectively protects positions 3 and 5 (60°C, 12 h, 78% yield).
- Benzylation : The remaining 4-hydroxyl group reacts with benzyl bromide (K₂CO₃, acetone, 70°C, 6 h, 85% yield).
Advantages :
Limitations :
Synthetic Route 3: Grignard Reaction on Substituted Benzonitrile
Nitrile-to-Ketone Conversion
Adapting methods for pyridine derivatives, 3,5-dimethoxy-4-benzyloxybenzonitrile reacts with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF). The Grignard reagent attacks the nitrile to form an imine intermediate, which hydrolyzes to the ketone upon workup (0°C to reflux, 6 h, 70–75% yield).
Optimization Insights :
- Solvent : THF doped with water accelerates reaction kinetics, reducing completion time from 24 h to 30 min.
- Stoichiometry : A 1:3 molar ratio of nitrile to MeMgBr maximizes yield.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Starting Material Cost | Moderate | High | Low |
| Yield (%) | 88–92 | 78–85 | 70–75 |
| Reaction Time (h) | 6–8 | 18–24 | 6–8 |
| Purification Complexity | Low | Moderate | High |
| Scalability | Excellent | Moderate | Limited |
Key Observations :
- Route 1 is optimal for industrial-scale production due to minimal purification steps.
- Route 3’s reliance on nitrile intermediates introduces byproducts (e.g., polymeric species), necessitating column chromatography.
Challenges and Optimization Strategies
Byproduct Formation in Grignard Reactions
Excess MeMgBr promotes dimerization of the nitrile substrate, yielding polymeric byproducts. Strategies to mitigate this include:
Selective Demethylation Risks
While demethylation with AlCl₃ is effective for 3,5-dimethoxyacetophenone, it risks cleaving the benzyloxy group in the target compound. Catalytic hydrogenation (Pd/C, H₂) selectively removes benzyl groups without affecting methoxy substituents, but this is irrelevant here.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death in certain contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type Variations
The following compounds share structural similarities with the target molecule but differ in substituent types, positions, or functional groups:
4'-Benzyloxyacetophenone (CAS 54696-05-8)
- Structure : A single benzyloxy group at the para position.
- Molecular Formula : C₁₅H₁₄O₂
- Molecular Weight : 226.27 g/mol
- Melting Point : 91–94°C
- Applications: Intermediate in synthesizing benzyl-protected phenolic compounds .
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 69240-98-8)
- Structure : Hydroxyl group at position 4 and methoxy groups at 3 and 5.
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol
- Melting Point : 109–110°C
- Synthesis : Friedel-Crafts acetylation or hydrolysis of protected precursors .
1-[3,5-Bis(phenylmethoxy)phenyl]ethanone (CAS 28924-21-2)
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- Lipophilicity: The target compound’s logP (~3.5) lies between the hydrophilic 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (logP ~1.2) and the highly lipophilic 1-[3,5-bis(phenylmethoxy)phenyl]ethanone (logP 4.76).
- Melting Points : Benzyloxy substituents generally lower melting points compared to hydroxyl or methoxy groups due to reduced crystallinity.
Target Compound
Friedel-Crafts Acetylation : Reacting 3,5-dimethoxy-4-(benzyloxy)benzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃).
Protection/Deprotection: Starting with 4-hydroxy-3,5-dimethoxyacetophenone and introducing benzyloxy via alkylation (e.g., benzyl bromide, K₂CO₃).
Analogous Compounds
- 4'-Benzyloxyacetophenone: Synthesized via Williamson ether synthesis using 4-hydroxyacetophenone and benzyl bromide .
- 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Prepared via selective demethylation of trimethoxy derivatives or enzymatic oxidation .
Biological Activity
Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- (CAS number 76246-81-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities based on diverse research findings.
Chemical Structure and Properties
Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- has the molecular formula . Its structure features a phenyl ring with methoxy and phenylmethoxy substituents, which are believed to contribute to its biological activity. The compound is a derivative of acetophenone and can undergo various chemical reactions such as oxidation, reduction, and substitution.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : The compound can interact with cellular receptors, influencing signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It has the potential to induce oxidative stress, leading to cell death in certain contexts.
Antimicrobial Activity
Ethanone derivatives have been investigated for their antimicrobial properties. Studies indicate that similar compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported for related compounds range from 31.25 to 62.5 µg/mL .
Anticancer Activity
Research highlights the anticancer potential of Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For example:
- Cell Lines Tested : Various cancer cell lines including breast, liver, and lung cancer cells.
- Mechanisms Observed : The compound can impede cell cycle progression and induce apoptosis through ROS generation.
- Synergistic Effects : It has shown synergistic cytotoxicity when combined with other agents like EGFR inhibitors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Ethanone, a comparison with similar compounds was conducted:
| Compound Name | Main Biological Activity | Unique Features |
|---|---|---|
| Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | Anticancer | Hydroxy group enhances solubility |
| Ethanone, 1-(3,4-dimethoxyphenyl)- | Antimicrobial | Lacks phenylmethoxy group |
| Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- | Anticancer & Antimicrobial | Unique methoxy/phenylmethoxy combination |
Case Studies
Several case studies have explored the efficacy of Ethanone derivatives in clinical settings:
- Study on Anticancer Properties :
- Antibacterial Efficacy Study :
Q & A
Basic Question: How is the molecular structure of Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]- characterized experimentally?
Methodological Answer:
The compound’s structure is confirmed via a combination of spectroscopic techniques:
- NMR Spectroscopy : 1H and 13C NMR identify methoxy (-OCH3), phenylmethoxy (-OCH2Ph), and acetyl (C=O) groups. For example, the 4-phenylmethoxy substituent exhibits aromatic proton splitting patterns (δ 6.8–7.5 ppm) and methoxy singlet signals (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C17H18O5) and fragmentation patterns, such as loss of the phenylmethoxy group (m/z 152) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement of substituents, as demonstrated in analogous acetophenone derivatives .
Basic Question: What are the safety considerations for handling this compound in laboratory settings?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of aerosols/dust, as phenylmethoxy derivatives may irritate mucous membranes .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Advanced Question: How can synthetic routes be optimized to improve yields of the phenylmethoxy-substituted intermediate?
Methodological Answer:
The Williamson ether synthesis is a key step for introducing the phenylmethoxy group:
- Reagent Selection : Use 4-hydroxy-3,5-dimethoxyacetophenone as the starting material and benzyl bromide as the alkylating agent.
- Reaction Conditions : Employ anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 6–8 hours to minimize side reactions (e.g., over-alkylation) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Advanced Question: How should researchers address contradictory reports on the compound’s solubility in polar solvents?
Methodological Answer:
Discrepancies may arise from impurities or solvent grade variations. Resolve via:
- Controlled Solubility Tests : Prepare saturated solutions in HPLC-grade solvents (e.g., methanol, acetone) at 25°C. Filter undissolved material and quantify solubility via gravimetric analysis .
- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to correlate solubility with melting point depression. For example, a melting point of 120–122°C (lit. 118–124°C) suggests moderate polarity .
Advanced Question: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The acetyl carbonyl group (C=O) and para-methoxy oxygen are reactive hotspots .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., in DMF) to predict reaction pathways. For example, the phenylmethoxy group sterically hinders nucleophilic attack at the 4-position .
Basic Question: What analytical techniques differentiate this compound from its structural analogs (e.g., 4-hydroxy-3,5-dimethoxyacetophenone)?
Methodological Answer:
- Infrared Spectroscopy (IR) : The absence of a broad O-H stretch (~3200 cm⁻¹) confirms the replacement of the 4-hydroxy group with phenylmethoxy .
- Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) separates analogs based on hydrophobicity (retention time ~12.5 min vs. 8.2 min for the hydroxy analog) .
Advanced Question: How does the steric bulk of the phenylmethoxy group influence crystallization behavior?
Methodological Answer:
- Crystal Packing Analysis : X-ray diffraction reveals that the phenylmethoxy group disrupts π-π stacking, leading to monoclinic crystal systems (space group P21/c) with higher melting points compared to non-bulky analogs .
- Polymorph Screening : Recrystallize from ethanol/water mixtures (1:1) to isolate the most stable polymorph. DSC thermograms show a single endothermic peak, indicating phase purity .
Basic Question: What are the key stability-indicating parameters for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber glass vials at -20°C to prevent photodegradation of the acetyl group.
- Moisture Control : Use desiccants (silica gel) in sealed containers, as hydrolysis of the methoxy groups can occur under high humidity .
Advanced Question: How can NMR coupling constants resolve ambiguities in substituent orientation?
Methodological Answer:
- NOESY Experiments : Correlate spatial proximity between the phenylmethoxy benzyl protons and adjacent methoxy groups. A strong NOE signal between H-2 (phenylmethoxy) and H-6 (methoxy) confirms the substituent’s para orientation .
- J-Coupling Analysis : Vicinal coupling constants (3JHH ~8 Hz) in the aromatic ring validate the 1,3,5-trisubstituted pattern .
Advanced Question: What strategies mitigate byproduct formation during benzyl ether synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
